molecular formula C10H19F3N2O B15291003 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine

3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine

Katalognummer: B15291003
Molekulargewicht: 240.27 g/mol
InChI-Schlüssel: QZVACZSMLNRRCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine is a synthetic organic compound that features a piperidine ring substituted with a methoxy group and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol for nucleophilic substitution, trifluoromethyl iodide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives or trifluoromethyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It is used in the development of new materials and chemicals with specific properties.

Wirkmechanismus

The mechanism of action of 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Methylpiperazin-1-yl)propan-1-amine: Similar structure but with a methyl group instead of a methoxy group.

    3-(4-Trifluoromethylpiperidin-1-yl)propan-1-amine: Similar structure but without the methoxy group.

Uniqueness

3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-amine is unique due to the presence of both methoxy and trifluoromethyl groups on the piperidine ring. This combination of substituents can impart distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and other fields.

Eigenschaften

Molekularformel

C10H19F3N2O

Molekulargewicht

240.27 g/mol

IUPAC-Name

3-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-amine

InChI

InChI=1S/C10H19F3N2O/c1-16-9(10(11,12)13)3-7-15(8-4-9)6-2-5-14/h2-8,14H2,1H3

InChI-Schlüssel

QZVACZSMLNRRCB-UHFFFAOYSA-N

Kanonische SMILES

COC1(CCN(CC1)CCCN)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.